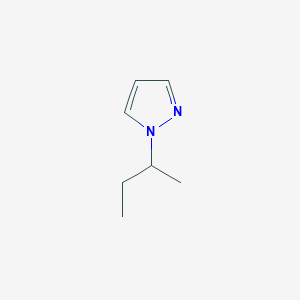

1-sec-butyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-sec-butyl-1H-pyrazole is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

Pyrazole, the core structure of this compound, is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . It provides diverse functionality and stereochemical complexity .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction between hydrazine derivatives and acetylenic ketones forms pyrazoles .科学的研究の応用

Catalytic Activity and Synthesis of Copper(I) Pyrazolate Complexes New polynuclear copper(I) pyrazolate complexes have been synthesized, exhibiting distinct catalytic activities in cyclopropanation reactions, converting alkenes into cyclopropane derivatives with noteworthy diastereomeric excesses. The synthesis and characterisation of these complexes, involving reactions with specific pyrazole derivatives, highlight the potential of these compounds in catalytic applications (Maspero et al., 2003).

Synthesis of Pyrazole Derivatives as Building Blocks Various pyrazole derivatives have been synthesized for potential applications as insectoacaricides, dyes, luminophores, and ligands. The study outlines a chemoselective synthesis of regioisomeric pyrazole derivatives, showcasing their versatility as building blocks for advanced technological materials (Samultsev et al., 2012).

Investigation of Tautomerism in Pyrazole Compounds An analysis of the tautomerism of 1H-pyrazole derivatives in both solid-state and solution has been conducted, uncovering insights into the structural dynamics of these compounds. The study provides a detailed characterization of the tautomeric states, contributing to a better understanding of pyrazole chemistry (Claramunt et al., 2005).

Synthesis of Pyrazole-Boronate Compounds Research has been conducted on the synthesis of pyrazole-boronate compounds, identifying them as significant intermediates in the creation of biologically active compounds. The structured approach to synthesis and characterization emphasizes the importance of pyrazole derivatives in the development of pharmaceuticals and bioactive materials (Zhang Yu-jua, 2013).

Exploration of Antitumor Properties in Benzimidazole Derivatives Benzimidazole derivatives incorporating the pyrazole moiety have been synthesized and tested for their antitumor properties. The study reveals that some of these compounds exhibit high activity against specific cancer cell lines, demonstrating the potential therapeutic applications of pyrazole derivatives in oncology (Abonía et al., 2011).

Development of Novel Pyrazolone Derivatives with Bioactivity A series of pyrazolone derivatives have been synthesized, showing inhibitory activity against various plant pathogenic fungi. This indicates the potential agricultural applications of pyrazole derivatives in protecting crops from fungal infections (Wang et al., 2015).

将来の方向性

作用機序

Target of Action

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are also known to be efficient complexing agents for palladium(II) .

Mode of Action

The mode of action of 1-sec-butyl-1H-pyrazole involves several steps. The process starts with nucleophilic addition, followed by intramolecular cyclization, elimination, and ultimately, [1,5]-H shift . This results in the formation of various pyrazole derivatives

Biochemical Pathways

Pyrazoles are known to participate in various reactions such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These reactions can influence various biochemical pathways and their downstream effects.

Result of Action

The formation of various pyrazole derivatives through its mode of action suggests that it can have diverse molecular and cellular effects .

特性

IUPAC Name |

1-butan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPDXZNODFUVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)

![N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2887906.png)

![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)

![2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2887922.png)